1-Chlorohexane

Description

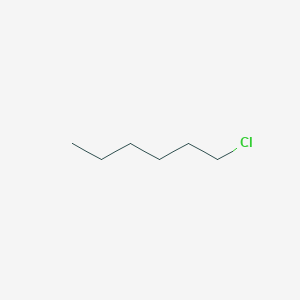

Structure

3D Structure

Propriétés

IUPAC Name |

1-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRVZFYXUZQSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060265 | |

| Record name | 1-Chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobil, clear liquid., Mobile liquid; [Merck Index] | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

95 °F (NFPA, 2010) | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

9.37 [mmHg] | |

| Record name | 1-Chlorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-10-5, 25495-90-3, 70776-07-7 | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025495903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, trimer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070776077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5L7I6O9NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Chlorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorohexane, an organochloride with the chemical formula C₆H₁₃Cl, is a colorless to pale yellow liquid. As a primary alkyl halide, it serves as a versatile intermediate and reagent in a multitude of organic syntheses, finding applications in the pharmaceutical and fine chemical industries. Its utility stems from the reactivity of the carbon-chlorine bond, which allows for the introduction of the hexyl group into various molecular scaffolds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols for their determination and visualizations of its key chemical transformations.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental and industrial settings. A summary of its key physical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Cl | N/A |

| Molecular Weight | 120.62 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Odor | Characteristic, sweetish odor | N/A |

| Density | 0.879 g/mL at 25 °C | N/A |

| Boiling Point | 134-136 °C | N/A |

| Melting Point | -94 °C | N/A |

| Refractive Index (n_D^20) | 1.430 | N/A |

Solubility and Vapor Properties

| Property | Value | Reference |

| Solubility in Water | Insoluble | N/A |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and other common organic solvents | N/A |

| Vapor Pressure | 10 mmHg at 20 °C | N/A |

| Vapor Density | 4.16 (Air = 1) | N/A |

Safety and Flammability

| Property | Value | Reference |

| Flash Point | 26 °C (79 °F) - Closed Cup | N/A |

| Autoignition Temperature | 204 °C (399 °F) | N/A |

| Lower Explosive Limit (LEL) | 1.8 % | N/A |

| Upper Explosive Limit (UEL) | 8.6 % | N/A |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount for ensuring the quality and consistency of chemical substances. The following section outlines standardized experimental methodologies for measuring the key physical properties of this compound.

Boiling Point Determination (ASTM D1078 / ISO 3405)

The boiling point of this compound can be determined using the distillation method as specified by ASTM D1078 or ISO 3405.[1]

-

Principle: This method involves the distillation of a liquid to determine its boiling range. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving cylinder.

-

Procedure:

-

A measured volume of this compound is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The flask is heated, and the temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued, and the temperature is recorded as the liquid distills. The temperature at which the last of the liquid evaporates from the bottom of the flask is the final boiling point.

-

The boiling point is typically reported as a range.

-

Melting Point Determination (ASTM E324)

While this compound is a liquid at room temperature, its melting point can be determined using a cryostat and following the principles outlined in ASTM E324 for organic compounds.[2][3][4]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range.

-

Apparatus: Capillary tubes, melting point apparatus with a controlled heating block and a viewing scope, and a calibrated thermometer or temperature probe.

-

Procedure:

-

A small, finely powdered sample of solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first signs of melting are observed and the temperature at which the entire sample has melted are recorded to define the melting range.

-

Density Determination (ASTM D4052)

The density of this compound can be accurately measured using a digital density meter, following the procedure described in ASTM D4052.[5][6]

-

Principle: This method utilizes an oscillating U-tube. The frequency of oscillation of the tube changes based on the mass of the liquid it contains. This change in frequency is used to calculate the density of the liquid.

-

Apparatus: Digital density meter with a thermostatically controlled measuring cell (oscillating U-tube).

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and distilled water.

-

The sample of this compound is introduced into the measuring cell.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

The measurement is typically performed at a specified temperature, such as 25 °C.

-

Refractive Index Determination (ASTM D1218)

The refractive index of this compound can be determined using a refractometer according to the guidelines of ASTM D1218.[7][8][9][10]

-

Principle: The refractive index is a dimensionless number that describes how light propagates through a substance. It is the ratio of the speed of light in a vacuum to the speed of light in the substance.

-

Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a light source and a temperature-controlled prism.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20 °C).

-

Light is passed through the sample, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Flash Point Determination (ASTM D93)

The flash point of this compound is a critical safety parameter and can be determined using a closed-cup tester as per ASTM D93.[11][12][13][14][15]

-

Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. In a closed-cup method, the vapors are contained, leading to a lower flash point compared to an open-cup method.

-

Apparatus: Pensky-Martens closed-cup flash point tester, which includes a test cup with a lid, a stirring mechanism, a heating source, and an ignition source.

-

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which a flash is observed.

-

Chemical Properties and Reactivity of this compound

The chemical behavior of this compound is dominated by the polar carbon-chlorine bond, which makes the α-carbon electrophilic and susceptible to attack by nucleophiles. It undergoes a variety of reactions that are fundamental to organic synthesis.

Nucleophilic Substitution Reactions

This compound, being a primary alkyl halide, readily undergoes bimolecular nucleophilic substitution (S_N2) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step.

-

Reaction with Hydroxide Ions: When heated with an aqueous solution of a strong base like sodium hydroxide, this compound is converted to 1-hexanol.

-

Reaction with Alkoxides (Williamson Ether Synthesis): Reaction with a sodium alkoxide, such as sodium ethoxide, yields an ether. This is a classic example of the Williamson ether synthesis.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction (E2) to form 1-hexene. This reaction competes with the S_N2 pathway.

-

Reaction with a Strong, Bulky Base: Using a base like potassium tert-butoxide in tert-butanol (B103910) favors the elimination pathway over substitution.

Formation of Grignard Reagents

This compound reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form a Grignard reagent, hexylmagnesium chloride. This organometallic compound is a powerful nucleophile and a strong base, making it extremely useful in the formation of new carbon-carbon bonds.[16][17][18][19][20]

Friedel-Crafts Alkylation

This compound can be used to alkylate aromatic rings, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction attaches the hexyl group to the benzene ring.[21][22][23][24][25]

It is important to note that carbocation rearrangements can occur in Friedel-Crafts alkylations, potentially leading to a mixture of products.

Stability and Decomposition

This compound is a stable compound under normal storage conditions. However, it is incompatible with strong oxidizing agents and strong bases. Upon combustion, it may produce toxic and corrosive fumes, including hydrogen chloride and carbon monoxide.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its reactivity, primarily centered around nucleophilic substitution and elimination reactions, as well as its ability to form Grignard reagents, makes it a versatile building block in organic synthesis. A thorough understanding of its properties, guided by standardized experimental protocols, is essential for its safe and effective use in research and development, particularly in the field of drug discovery and development. The information and diagrams provided in this guide serve as a comprehensive resource for scientists and professionals working with this important compound.

References

- 1. Standard - Petroleum products - Determination of distillation characteristics at atmospheric pressure (ISO 3405:2011) SS-EN ISO 3405:2011 - Swedish Institute for Standards, SIS [sis.se]

- 2. store.astm.org [store.astm.org]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. store.astm.org [store.astm.org]

- 8. atslab.com [atslab.com]

- 9. scribd.com [scribd.com]

- 10. store.astm.org [store.astm.org]

- 11. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 12. precisionlubrication.com [precisionlubrication.com]

- 13. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 14. store.astm.org [store.astm.org]

- 15. delltech.com [delltech.com]

- 16. Question: Chlorocyclohexane reacts with magnesium in ether to give compo.. [askfilo.com]

- 17. brainly.in [brainly.in]

- 18. Chloroethane reacts with magnesium in dry ether to form ‘x’. When ‘x’ is treated with D2O a compound ‘y’ is formed. What is ‘y’? [infinitylearn.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Chloroethane reacts with magnesium in dry ether to form \mathrm{X}. when .. [askfilo.com]

- 21. homework.study.com [homework.study.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. nagwa.com [nagwa.com]

- 24. shout.education [shout.education]

- 25. lhsciencemansa.org [lhsciencemansa.org]

1-Chlorohexane CAS number 544-10-5

An In-depth Technical Guide to 1-Chlorohexane (CAS: 544-10-5)

Introduction

This compound, also known as n-hexyl chloride, is a halogenated aliphatic hydrocarbon with the chemical formula C₆H₁₃Cl.[1][2] It is a colorless liquid at room temperature, possessing a characteristic aromatic or sweet odor.[1][2][3][4] As a primary alkyl halide, its chemistry is dominated by the reactive carbon-chlorine bond, making it a versatile intermediate and building block in organic synthesis.[5][6] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, spectroscopic data, synthesis protocols, chemical reactivity, applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It is sparingly soluble in water but readily soluble in many organic solvents such as ethanol, ether, benzene (B151609), and xylene.[1][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 544-10-5 | [1] |

| Molecular Formula | C₆H₁₃Cl | [1][4] |

| Molecular Weight | 120.62 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][3][4] |

| Density | 0.879 g/mL at 25 °C | [4] |

| Melting Point | -94 °C | [1][4] |

| Boiling Point | 133-135 °C | [1][4][7] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [4][7] |

| Refractive Index (n20/D) | 1.419 | |

| Solubility in Water | Insoluble / Sparingly soluble | [1][5] |

| Vapor Pressure | 44 hPa at 36 °C |[7] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Technique | Key Information / Database Source | Source(s) |

|---|---|---|

| ¹H NMR | Spectra available in databases like SpectraBase and ChemicalBook. | [8][9][10][11] |

| ¹³C NMR | Spectrum available in the ChemicalBook database. | [9] |

| Mass Spectrometry (MS) | GC-MS data available from NIST and other spectral libraries. | [8][12] |

| Infrared (IR) Spectroscopy | FTIR spectra available from suppliers and databases like SpectraBase. | [8][12] |

| Raman Spectroscopy | Spectra available in public and commercial databases. |[8][12] |

Synthesis of this compound

This compound is commonly synthesized from 1-hexanol (B41254). The hydroxyl group of the alcohol is a poor leaving group, so it must first be converted into a better one. Two prevalent methods for this transformation are reaction with thionyl chloride (SOCl₂) or with concentrated hydrochloric acid (HCl).[1][6] The thionyl chloride method is often preferred in a laboratory setting as it produces gaseous byproducts (SO₂ and HCl), which simplifies product purification.[6]

Experimental Protocol: Synthesis from 1-Hexanol and Thionyl Chloride

This protocol is adapted from established methods in practical organic chemistry.[13]

Materials:

-

1-hexanol (0.5 mol)

-

Thionyl chloride (SOCl₂) (1.5 mol)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Distilled water

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping/addition funnel

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Separatory funnel (125 mL)

Procedure:

-

Reaction Setup: Assemble the three-neck flask in a heating mantle. Attach the reflux condenser to the central neck and the addition funnel to a side neck. Ensure the setup is in a well-ventilated fume hood.

-

Charging Reactants: Add thionyl chloride to the flask. Slowly add 1-hexanol dropwise from the addition funnel while stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reaction.[13]

-

Reflux: After the addition is complete, heat the mixture to reflux for one hour to ensure the reaction goes to completion.[13]

-

Distillation: Rearrange the apparatus for simple distillation. Heat the mixture to distill off the excess thionyl chloride first (boiling point ~76 °C), followed by the crude this compound product, which distills at approximately 131-134 °C.[13]

-

Workup and Purification:

-

Transfer the collected crude product to a separatory funnel.

-

Wash the crude product successively with distilled water, 10% sodium carbonate solution (to neutralize any remaining acid), and again with distilled water.[13]

-

Separate the organic layer and transfer it to a clean flask.

-

-

Drying: Dry the product by adding anhydrous sodium sulfate until the liquid is clear.[13]

-

Final Product: Decant or filter the dried this compound to obtain the purified product. For higher purity, a final fractional distillation can be performed.

Chemical Reactivity and Applications

The reactivity of this compound is centered on the polar carbon-chlorine bond, which makes the primary carbon atom electrophilic and susceptible to nucleophilic attack. This property is the foundation of its utility in organic synthesis.[4][5][6]

Key Reactions

-

Nucleophilic Substitution (Sₙ2): As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions. The chlorine atom is displaced by a wide range of nucleophiles, allowing for the introduction of the hexyl group into various molecules.[5][6] Examples include reaction with hydroxide (B78521) to form 1-hexanol, cyanide to form heptanenitrile, and alkoxides to form ethers.[4]

-

Elimination Reactions: In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions (typically E2) to form 1-hexene.[4]

-

Friedel-Crafts Alkylation: It can act as an alkylating agent to introduce a hexyl group onto an aromatic ring, such as reacting with benzene in the presence of a Lewis acid catalyst like AlCl₃ to form phenylhexane.[1]

Applications

This compound's reactivity makes it a valuable intermediate in several industries:

-

Pharmaceutical Synthesis: It serves as a precursor or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[3][5]

-

Agrochemicals: Used in the manufacturing of specialized chemicals for agricultural applications.[3][5]

-

Fragrance Industry: Employed as a building block for synthesizing aromatic compounds used in perfumes and cosmetics.[3]

-

General Organic Synthesis: Widely used as an alkylating agent to introduce a hexyl moiety.[3][6]

-

Solvent: Its ability to dissolve various organic compounds makes it suitable as a solvent for certain reactions and extractions.[2][3]

Safety and Handling

This compound is a flammable liquid and poses several health hazards. Proper safety protocols are critical when handling this chemical.[5]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Flammable Liquids | H226 | Flammable liquid and vapour | [1][7] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | |

| Respiratory Irritation | H335 | May cause respiratory irritation |

| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects |[1] |

Handling and Storage Recommendations

-

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., type ABEK respirator filter), and a lab coat.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][7][14] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7][14]

-

Storage: Store in a cool, dry, well-ventilated area below +30°C in a tightly closed container.[7]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[4][14]

-

Spill Response: In case of a spill, eliminate all ignition sources. Absorb the spill with dry earth, sand, or another non-combustible material and transfer it to a sealed container for hazardous waste disposal.[12][14]

Conclusion

This compound (CAS 544-10-5) is a fundamental alkyl halide with significant applications in organic synthesis. Its utility stems from the reactivity of its carbon-chlorine bond, which allows for versatile transformations, particularly through nucleophilic substitution reactions. While it is an indispensable intermediate in the pharmaceutical, fragrance, and specialty chemical industries, its flammability and toxicity necessitate strict adherence to safety and handling protocols. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound Supplier|CAS 544-10-5|RUO [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(544-10-5) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

1-Chlorohexane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-chlorohexane, with a focus on its molecular weight and formula. It includes detailed experimental protocols for its synthesis and a key nucleophilic substitution reaction, presented to support advanced research and development in the chemical and pharmaceutical sciences.

Core Properties and Molecular Data

This compound is a halogenated alkane that serves as a versatile intermediate in organic synthesis. A clear understanding of its fundamental properties is essential for its application in laboratory and industrial settings.

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₆H₁₃Cl.[1][2] Its structure consists of a six-carbon hexane (B92381) chain with a single chlorine atom substituted at the first position. The linear formula is CH₃(CH₂)₅Cl.

The molecular weight of this compound has been determined to be 120.62 g/mol .[1][2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₃Cl |

| Molecular Weight | 120.62 g/mol |

| CAS Number | 544-10-5 |

| Appearance | Colorless liquid |

| Density | 0.879 g/mL at 25 °C |

| Boiling Point | 133-134 °C |

| Melting Point | -94 °C |

| Refractive Index (n20/D) | 1.419 |

| Solubility | Insoluble in water; soluble in organic solvents. |

Synthesis and Reaction Protocols

Detailed methodologies for the synthesis and subsequent reaction of this compound are critical for researchers. The following protocols are based on established procedures in practical organic chemistry.

Experimental Protocol 1: Synthesis of this compound from 1-Hexanol (B41254)

This protocol details the synthesis of this compound via the reaction of 1-hexanol with thionyl chloride, a method adapted from Vogel's Textbook of Practical Organic Chemistry.

Reaction: CH₃(CH₂)₅OH + SOCl₂ → CH₃(CH₂)₅Cl + SO₂ + HCl

Materials:

-

1-Hexanol (12.5 mL)

-

Thionyl chloride (22 mL)

-

10% Sodium carbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Distilled water

Apparatus:

-

500 mL three-neck round-bottom flask

-

Heating mantle with stirrer

-

Reflux condenser

-

Addition funnel

-

Distillation apparatus

-

125 mL separatory funnel

Procedure:

-

Set up the 500 mL three-neck round-bottom flask in a heating mantle. Attach the reflux condenser to the center neck and the addition funnel to a side neck.

-

Charge the flask with 22 mL of thionyl chloride.

-

With stirring, add 12.5 mL of 1-hexanol dropwise from the addition funnel. The addition is exothermic and should be performed slowly and carefully.

-

Once the addition is complete, heat the mixture to reflux and maintain for 1 hour.

-

After the reflux period, rearrange the apparatus for distillation.

-

Distill the mixture slowly. Initially, excess thionyl chloride will distill over at approximately 80-120 °C.

-

Change the receiving flask and collect the fraction that distills at 131 °C. This is the crude this compound.

-

Transfer the crude product to a 125 mL separatory funnel and wash successively with distilled water, 10% sodium carbonate solution, and again with distilled water.

-

Dry the washed product by adding anhydrous sodium sulfate until the liquid is clear.

-

For higher purity, the final product can be redistilled.

Experimental Protocol 2: Hydrolysis of this compound to 1-Hexanol

This protocol describes the nucleophilic substitution reaction of this compound with aqueous sodium hydroxide (B78521) to yield 1-hexanol.

Reaction: CH₃(CH₂)₅Cl + NaOH(aq) → CH₃(CH₂)₅OH + NaCl(aq)

Materials:

-

This compound

-

Aqueous sodium hydroxide solution (e.g., 2 M)

-

Ethanol (B145695) (as a co-solvent, optional)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place the this compound into a round-bottom flask.

-

Add the aqueous sodium hydroxide solution. To improve miscibility, a 50/50 mixture of ethanol and water can be used as the solvent for the sodium hydroxide.

-

Heat the mixture under reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic extracts and wash with a saturated aqueous sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-hexanol.

-

The product can be purified further by distillation.

Visualizing the Synthesis Pathway

The logical flow of the synthesis of this compound from its precursor, 1-hexanol, is a fundamental concept for planning experimental work.

Caption: Synthesis workflow for this compound from 1-Hexanol.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Chlorohexane

This technical guide provides a comprehensive overview of the boiling and melting points of 1-chlorohexane, tailored for researchers, scientists, and professionals in drug development. This document outlines the fundamental physical constants of this compound, details the experimental methodologies for their determination, and presents a logical workflow for assessing the purity of such compounds.

Physicochemical Data of this compound

This compound, a halogenated alkane, is a colorless liquid with an aromatic odor.[1] Its key physical properties are summarized in the table below. Accurate knowledge of these properties is crucial for its application in chemical synthesis and various industrial processes.

| Property | Value |

| Boiling Point | 133-135 °C[1][2][3] |

| Melting Point | -94 °C[1][2][3][4][5] |

| Density | 0.879 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.419[2] |

| Molecular Weight | 120.62 g/mol |

| CAS Number | 544-10-5 |

Experimental Protocols for Physical Property Determination

The determination of boiling and melting points are fundamental laboratory procedures for the identification and purity assessment of chemical compounds.[6][7][8]

2.1. Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.[1] The capillary method is a common and efficient technique for this determination.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a heating bath (Thiele tube or oil bath), making sure the top of the sample is below the level of the heating fluid.

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[2]

2.2. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range.[6][9] Impurities typically cause a depression and broadening of the melting point range.[6][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Finely powdered sample (this compound would need to be solidified by cooling)

Procedure:

-

A small amount of the finely powdered, solidified this compound is packed into the closed end of a capillary tube to a height of 2-3 mm.[10]

-

The capillary tube is placed in the heating block of the melting point apparatus.[6]

-

The sample is heated rapidly to a temperature about 20°C below the expected melting point.[10]

-

The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate observation.[6]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6]

Workflow for Purity Assessment

The determination of physical constants like boiling and melting points is an integral part of the overall workflow for assessing the purity of an organic compound. This workflow often involves a combination of physical and analytical techniques.

Caption: Workflow for the purity assessment of an organic compound.

This diagram illustrates a typical workflow for determining the purity of a chemical substance like this compound. The process begins with physical characterization, including the determination of its boiling and melting points. These values are then compared with established literature values. Further confirmation of purity is achieved through more sophisticated analytical techniques such as chromatography and spectroscopy, which can separate and identify impurities.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. phillysim.org [phillysim.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. tutorchase.com [tutorchase.com]

- 8. moravek.com [moravek.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 1-Chlorohexane: Density and Refractive Index

This technical guide provides a comprehensive overview of two key physical properties of 1-chlorohexane (CAS No: 544-10-5): density and refractive index. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require accurate physical data and methodologies for this compound.

Quantitative Data Summary

The density and refractive index of this compound have been determined under various conditions. The following table summarizes the reported values from multiple sources.

| Property | Value | Conditions | Source(s) |

| Density | 0.879 g/mL | 25 °C | [1][2] |

| 0.88 g/cm³ | 20 °C | ||

| 0.87 g/mL | Not Specified | [3] | |

| 0.877 - 0.878 g/cm³ | 20 °C / 4 °C | ||

| Refractive Index | n20/D 1.419 | 20 °C | [1][2] |

| 1.4199 | Not Specified | [3] | |

| 1.420 | Not Specified | [4] |

Experimental Protocols

The determination of density and refractive index for a liquid chemical such as this compound follows standardized experimental procedures. While the specific protocols for the cited data are not detailed in the search results, the following represents common and established methodologies in analytical chemistry.

1. Determination of Density

The density of a liquid can be measured using several methods. A common and accurate method involves the use of a pycnometer or a specific gravity bottle.

-

Objective: To determine the mass of a precise volume of the liquid.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m1).

-

The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m2). The volume of the pycnometer can then be calculated.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with this compound is then weighed (m3).

-

The density of this compound is calculated using the formula: Density = (m3 - m1) / ((m2 - m1) / density of water)

-

2. Determination of Refractive Index

The refractive index of a liquid is typically measured using a refractometer, with the Abbe refractometer being a widely used instrument.[5]

-

Objective: To measure the extent to which light is refracted when it passes from air into the liquid sample.[6]

-

Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium D-line at 589 nm), and a constant-temperature water bath.[5][6]

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

-

A few drops of this compound are placed on the clean, dry surface of the lower prism of the refractometer.[5]

-

The two prisms are closed and locked together.

-

The instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs in the eyepiece.[5]

-

The refractive index is then read directly from the instrument's scale.

-

The temperature is controlled by circulating water from a constant-temperature bath through the prism jackets, as refractive index is temperature-dependent.[5][6]

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound this compound and the physical properties discussed in this guide.

Caption: Logical relationship between this compound and its physical properties.

References

An In-depth Technical Guide to the Solubility of 1-Chlorohexane in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chlorohexane in aqueous and various organic solvent systems. The following sections detail quantitative solubility data, established experimental protocols for solubility determination, and a logical representation of solubility principles.

Core Concept: "Like Dissolves Like"

This compound (C₆H₁₃Cl) is a haloalkane, a class of organic compounds characterized by a carbon-halogen bond. Its molecular structure, consisting of a six-carbon alkyl chain and a terminal chlorine atom, dictates its solubility behavior. The long, nonpolar alkyl chain is the dominant feature, rendering the molecule largely nonpolar. This leads to its low solubility in polar solvents like water and high solubility in nonpolar and weakly polar organic solvents. This principle is often summarized as "like dissolves like," where substances with similar polarities tend to be miscible.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in water. While precise quantitative data for its solubility in many common organic solvents is not extensively published, it is widely recognized as being miscible with a range of nonpolar and polar aprotic solvents.

Table 1: Solubility of this compound in Water

The following table presents the solubility of this compound in water at various temperatures, as determined by Leighton and Calo (1981).

| Temperature (°C) | Temperature (K) | Mass Fraction ( g/100g solution) | Mole Fraction (x 10⁻⁶) |

| 1 | 274.15 | 0.00369 | 5.51 |

| 3 | 276.15 | 0.00495 | 7.39 |

| 12.4 | 285.55 | 0.00565 | 8.43 |

| 12.5 | 285.65 | 0.00525 | 7.84 |

| 17.9 | 291.05 | 0.00619 | 9.24 |

| 19.1 | 292.25 | 0.00593 | 8.86 |

| 22.7 | 295.85 | 0.00624 | 9.32 |

| 23.0 | 296.15 | 0.00578 | 8.64 |

Data sourced from the IUPAC-NIST Solubilities Database, citing Leighton, D.T.; Calo, J.M., J. Chem. Eng. Data 1981, 26, 382-5.

The temperature dependence of this compound solubility in water can be described by the following equation, derived from the experimental data:

Solubility (mass %) = -0.019959 + 8.85289 x 10⁻⁵ * T (K)

Table 2: Qualitative Solubility of this compound in Organic Solvents

This compound is generally considered to be miscible in all proportions with the following common organic solvents.

| Solvent | Polarity | Expected Solubility |

| Ethanol | Polar Protic | Miscible |

| Diethyl Ether | Polar Aprotic | Miscible |

| Benzene | Nonpolar | Miscible |

| Xylene | Nonpolar | Miscible |

| Ethyl Acetate | Polar Aprotic | Miscible |

Experimental Protocols

Precise and reproducible experimental design is critical for the accurate determination of solubility. The following sections detail the methodologies used for obtaining the aqueous solubility data and a general procedure for determining solubility in organic solvents.

Experimental Protocol for Determining the Solubility of this compound in Water (Leighton and Calo, 1981)

This method utilizes a gas-liquid system analysis to determine the distribution coefficient of the solute between the gas and liquid phases, from which the solubility is calculated.

Apparatus:

-

A 2.3 dm³ equilibration cell

-

Magnetic stirrer

-

Gas chromatograph with a dual flame ionization detector (FID)

-

Soap film flowmeter

-

Microsyringe

Procedure:

-

A 5 µL sample of this compound is injected into the equilibration cell containing a known volume of distilled water.

-

The cell is shaken vigorously for approximately 5 minutes to achieve initial saturation.

-

The homogeneity of the liquid phase is maintained throughout the experiment using a magnetic stirrer.

-

Compressed air is passed through the cell at a controlled flow rate, measured by a soap film flowmeter.

-

The exiting gas stream, containing the volatilized this compound, is periodically sampled.

-

The this compound content in the gas phase is extracted and analyzed using a gas chromatograph equipped with a dual flame ionization detector.

-

The distribution coefficient is determined from the concentration of this compound in the gas phase relative to the initial amount in the aqueous phase.

-

The solubility (mass fraction) is then calculated from the distribution coefficient.

Estimated Error:

-

Solubility: ± 5.8 %

-

Temperature: ± 0.5 K

General Experimental Protocol for Determining the Solubility of this compound in Organic Solvents

A common and straightforward method for determining the solubility of a liquid in an organic solvent is the gravimetric method.

Apparatus:

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Vials with airtight seals

-

Pipettes and syringes

Procedure:

-

A known mass of the organic solvent is added to a series of vials.

-

The vials are placed in a thermostatic bath set to the desired temperature.

-

This compound is added dropwise to each vial with continuous stirring or agitation until the solution becomes saturated. Saturation is indicated by the appearance of a persistent second phase (cloudiness or distinct layer).

-

The vials are then allowed to equilibrate at the constant temperature for an extended period (e.g., 24 hours) to ensure thermodynamic equilibrium is reached.

-

After equilibration, the mass of each vial is measured again.

-

The mass of the added this compound is determined by the difference in mass.

-

The solubility is then expressed as grams of this compound per 100 grams of solvent.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the logical relationship between the polarity of the solvent and the resulting solubility of this compound.

Caption: Logical workflow of this compound solubility based on solvent polarity.

Spectroscopic Analysis of 1-Chlorohexane: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-chlorohexane. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and characterization of organic compounds.

Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.53 | Triplet | 2H | -CH₂-Cl |

| 1.78 | Quintet | 2H | -CH₂-CH₂-Cl |

| 1.30 | Multiplet | 6H | -CH₂-CH₂-CH₂-CH₂-CH₂-Cl |

| 0.90 | Triplet | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 90 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 45.1 | -CH₂-Cl |

| 32.6 | -CH₂-CH₂-Cl |

| 31.3 | -CH₂-CH₂-CH₂-CH₂-CH₂-Cl |

| 26.5 | -CH₂-CH₂-CH₂-CH₂-CH₂-Cl |

| 22.5 | -CH₂-CH₃ |

| 14.0 | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 | Strong | C-H stretch (alkane) |

| 2931 | Strong | C-H stretch (alkane) |

| 2872 | Strong | C-H stretch (alkane) |

| 1467 | Medium | C-H bend (methylene) |

| 728 | Strong | C-Cl stretch |

| 652 | Strong | C-Cl stretch |

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 91 | 100.0 | [C₄H₈³⁵Cl]⁺ (Base Peak) |

| 93 | 32.0 | [C₄H₈³⁷Cl]⁺ |

| 55 | 81.1 | [C₄H₇]⁺ |

| 43 | 72.0 | [C₃H₇]⁺ |

| 41 | 59.0 | [C₃H₅]⁺ |

| 56 | 56.5 | [C₄H₈]⁺ |

| 42 | 44.7 | [C₃H₆]⁺ |

| 29 | 32.0 | [C₂H₅]⁺ |

| 27 | 27.0 | [C₂H₃]⁺ |

| 69 | 22.1 | [C₅H₉]⁺ |

| 39 | 16.7 | [C₃H₃]⁺ |

| 57 | 14.7 | [C₄H₉]⁺ |

| 84 | 4.2 | [C₆H₁₂]⁺• |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Sample Filtration and Transfer: The prepared solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could adversely affect the magnetic field homogeneity.

-

Instrumentation: The NMR spectra are acquired on a spectrometer operating at a frequency of 90 MHz for ¹H nuclei.

-

Data Acquisition: For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed during ¹³C NMR acquisition to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak of CDCl₃ (δ 7.26 ppm) is often used as an internal reference. For ¹³C NMR, the CDCl₃ triplet (centered at δ 77.16 ppm) is used for referencing.

Infrared (IR) Spectroscopy

-

Sample Preparation: A neat spectrum of liquid this compound is obtained by placing a single drop of the liquid onto the surface of a clean, dry salt plate (typically NaCl or KBr).[1] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1]

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded. This allows for the subtraction of atmospheric CO₂ and water vapor signals from the sample spectrum.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.

-

Ionization: The gaseous this compound molecules are ionized using Electron Ionization (EI). In this "hard" ionization technique, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•) and inducing fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion in the spectrum is assigned a relative intensity of 100% and is referred to as the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, detailing how each technique provides specific structural information.

Caption: Workflow of this compound Spectroscopic Analysis.

References

Synthesis of 1-Chlorohexane from 1-Hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the synthesis of 1-chlorohexane from 1-hexanol (B41254). The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and chemical industries. This document details established experimental protocols, reaction mechanisms, and quantitative data to facilitate the selection and implementation of the most suitable synthetic route.

Introduction

This compound is a valuable alkylating agent and an intermediate in the synthesis of more complex molecules, including pharmaceuticals, fragrances, and other specialty chemicals. The direct conversion of 1-hexanol, a readily available primary alcohol, to this compound is a common and important laboratory and industrial process. The primary challenge in this synthesis is the poor leaving group ability of the hydroxyl group (-OH), which must be activated to facilitate its substitution by a chloride ion. This guide explores three primary methods to achieve this transformation: reaction with thionyl chloride (SOCl₂), treatment with concentrated hydrochloric acid in the presence of a catalyst (e.g., zinc chloride), and the use of phosphorus pentachloride (PCl₅).

Synthetic Methodologies

Thionyl Chloride (SOCl₂) Method

The reaction of 1-hexanol with thionyl chloride is a widely used and efficient method for the preparation of this compound. This method is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.[1] The reaction typically proceeds via an Sₙ2 mechanism, especially when a base like pyridine (B92270) is used, leading to an inversion of stereochemistry if a chiral alcohol is used.[2][3]

Reaction Mechanism:

The alcohol first acts as a nucleophile, attacking the sulfur atom of thionyl chloride to form an intermediate alkyl chlorosulfite. In the presence of a base like pyridine, the chloride ion that was expelled then acts as a nucleophile in an Sₙ2 reaction, attacking the carbon bearing the chlorosulfite group and displacing it.[2]

Caption: Sₙ2 mechanism for the reaction of 1-hexanol with thionyl chloride.

Experimental Protocol:

Adapted from Vogel's Textbook of Practical Organic Chemistry.[4]

-

Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The flask is placed in a heating mantle.

-

Reagents: 22 mL of thionyl chloride is added to the round-bottom flask. 12.5 mL of 1-hexanol is placed in the dropping funnel.

-

Reaction: The thionyl chloride is stirred, and the 1-hexanol is added dropwise from the dropping funnel. The addition is exothermic and should be done slowly to control the reaction rate.[4]

-

Reflux: After the addition is complete, the reaction mixture is heated under reflux for 1 hour to ensure the reaction goes to completion.[4]

-

Work-up and Purification:

-

The apparatus is rearranged for distillation. The excess thionyl chloride is distilled off first (boiling point ~79 °C).

-

The receiving flask is then changed, and the crude this compound is collected by distillation (boiling point ~134 °C).[5]

-

The crude product is transferred to a separatory funnel and washed successively with water, 10% sodium carbonate solution, and again with water.[4]

-

The organic layer is dried over anhydrous sodium sulfate.

-

For higher purity, the product can be redistilled.

-

Hydrochloric Acid and Zinc Chloride (Lucas Reagent) Method

The reaction of primary alcohols with concentrated hydrochloric acid is generally slow. The addition of a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂), increases the reaction rate.[6] This combination is known as the Lucas reagent. The zinc chloride coordinates with the oxygen of the alcohol's hydroxyl group, making it a better leaving group.[7] For primary alcohols like 1-hexanol, the reaction proceeds through an Sₙ2 mechanism, while for tertiary and some secondary alcohols, an Sₙ1 mechanism is favored.[7][8]

Reaction Mechanism:

The zinc chloride coordinates to the hydroxyl group, which is then protonated by the strong acid. This facilitates the departure of the leaving group (as H₂O complexed with ZnCl₂) and allows for nucleophilic attack by the chloride ion.

Caption: Mechanism of 1-hexanol chlorination using the Lucas Reagent.

Experimental Protocol:

General Procedure.

-

Reagent Preparation: Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.

-

Reaction: In a flask equipped with a reflux condenser, add 1-hexanol and an excess of the Lucas reagent.

-

Heating: The mixture is heated to drive the reaction, as primary alcohols react slowly at room temperature.[9]

-

Work-up and Purification:

-

After cooling, the mixture is transferred to a separatory funnel. The upper organic layer containing this compound is separated.

-

The organic layer is washed with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

The product is dried over a suitable drying agent (e.g., anhydrous calcium chloride).

-

Purification is achieved by fractional distillation.

-

A patented method describes the reaction of 1-hexanol with an excess of concentrated hydrochloric acid in the presence of a phosphonium (B103445) catalyst at 105°C for 30-45 hours, achieving conversions of 87-95%.[10]

Phosphorus Pentachloride (PCl₅) Method

Phosphorus pentachloride is a powerful chlorinating agent that can convert alcohols to alkyl chlorides.[11] The reaction is vigorous and produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts.

Reaction Mechanism:

The reaction mechanism involves the initial formation of an intermediate, followed by nucleophilic attack of a chloride ion.

Experimental Protocol:

General Procedure.

-

Apparatus Setup: The reaction should be carried out in a fume hood in a flask equipped with a reflux condenser and a gas trap to handle the evolved HCl gas.

-

Reaction: 1-hexanol is cooled in an ice bath. Phosphorus pentachloride is added in small portions with stirring. The reaction is exothermic.

-

Completion: After the addition is complete, the mixture is allowed to warm to room temperature and may be gently heated to ensure completion.

-

Work-up and Purification:

-

The reaction mixture is poured onto crushed ice to decompose the excess PCl₅ and POCl₃.

-

The oily layer of this compound is separated using a separatory funnel.

-

The organic layer is washed with cold water, dilute sodium carbonate solution, and again with water.

-

The product is dried over anhydrous calcium chloride and purified by distillation.

-

Data Presentation

| Method | Reagents | Catalyst | Reaction Conditions | Yield | Reference |

| Thionyl Chloride | 1-Hexanol, Thionyl Chloride | None (or Pyridine) | Reflux for 1 hour | ~55% (6.75 g from 12.5 mL 1-hexanol) | [4] |

| Hydrochloric Acid | 1-Hexanol, Conc. HCl | Phosphonium Salt | 105 °C, 30-45 hours | 87-95% conversion | [10] |

| Hydrochloric Acid | 1-Hexanol, Conc. HCl | Zinc Chloride (ZnCl₂) | Heating | Moderate to Good (Qualitative) | [6][7] |

| Phosphorus Pentachloride | 1-Hexanol, PCl₅ | None | Cooling, then warming | Good (General method) | [11] |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the different methylene (B1212753) groups and the terminal methyl group.[12]

-

IR Spectroscopy: The infrared spectrum will show C-H stretching and bending vibrations. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the conversion of the alcohol.[13][14]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a chlorine atom.[15][16]

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 1-hexanol can be effectively achieved through several methods, each with its own advantages and considerations. The thionyl chloride method offers a clean reaction with gaseous byproducts, making purification straightforward. The use of hydrochloric acid with a catalyst like zinc chloride is a classic and scalable method, though it may require more forcing conditions for a primary alcohol. Phosphorus pentachloride is a highly effective but very reactive agent that requires careful handling. The choice of method will depend on the desired scale, available reagents, and the specific requirements for product purity. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their synthetic needs.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. you-iggy.com [you-iggy.com]

- 6. Lucas' reagent - Wikipedia [en.wikipedia.org]

- 7. orgosolver.com [orgosolver.com]

- 8. quora.com [quora.com]

- 9. brainly.in [brainly.in]

- 10. SU1060101A3 - Process for producing this compound - Google Patents [patents.google.com]

- 11. quora.com [quora.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Hexane, 1-chloro- [webbook.nist.gov]

- 15. This compound(544-10-5) MS spectrum [chemicalbook.com]

- 16. Hexane, 1-chloro- [webbook.nist.gov]

1-Chlorohexane safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 1-Chlorohexane

This guide provides a comprehensive overview of the safety information for this compound (CAS No. 544-10-5), tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's physical and chemical properties, toxicological data, hazards, and emergency procedures, based on available Safety Data Sheets (SDS).

Physical and Chemical Properties

This compound is a colorless to clear yellow liquid with a characteristic aromatic odor.[1][2][3] It is a flammable, halogenated aliphatic hydrocarbon that is insoluble in water but soluble in many organic solvents.[2][3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Cl | [6][7][8] |

| Molecular Weight | 120.62 g/mol | [6][7] |

| Melting Point | -94 °C | [1][2][4] |

| Boiling Point | 133-135 °C | [2][4][9] |

| Density | 0.879 g/mL at 25 °C | [1][4] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [4][7] |

| Ignition Temperature | 225 °C (437 °F) | [7] |

| Explosive Limits | 1.0 - 9.6 % by volume | [4] |

| Vapor Pressure | 53 hPa at 55 °C | [4][5] |

| Refractive Index | n20/D 1.419 | [1][4] |

| Solubility in Water | Insoluble | [2][4] |

Toxicological Information

The primary toxicological concern is acute toxicity upon ingestion, though it is also classified as a skin and eye irritant.[6][8] The chemical, physical, and toxicological properties have not been thoroughly investigated.[8]

| Test | Species | Route | Result | Source(s) |

| LD50 | Rat | Oral | 7,000 mg/kg | [8][10] |

| LD50 | Rabbit | Oral | 7,000 mg/kg | [4] |

| Skin Corrosion/Irritation | Rabbit | Skin | Mild skin irritation | [8] |

| Eye Damage/Irritation | Rabbit | Eye | No eye irritation | [8] |

Experimental Protocols

The cited Safety Data Sheets reference standardized toxicological studies (e.g., LD50 oral toxicity in rats, skin irritation in rabbits) but do not provide detailed experimental methodologies. These tests are typically conducted under established guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development), but the specific protocols used for the cited data are not available in the source documents.

Hazard Identification and Classification

This compound is classified as a flammable liquid.[8][11] Inhalation or contact may irritate or burn the skin and eyes, and vapors can cause dizziness.[12] It is incompatible with strong oxidizing agents and strong bases.[4][5][13]

Caption: GHS classification and primary hazards of this compound.

Emergency Procedures

First-Aid Measures

In case of exposure, immediate action is critical. The general advice is to move the affected person out of the dangerous area and show the Safety Data Sheet to the attending physician.[7][8][11]

Caption: First-aid workflow for this compound exposure.

Fire-Fighting Measures

This compound is a flammable liquid, and its vapors can form explosive mixtures with air.[7][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][14]

Caption: Fire-fighting decision workflow for this compound.

Accidental Release Measures

For any spill, the immediate precautionary measure is to isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[6][12] All ignition sources must be eliminated.[12][13]

Caption: Step-by-step workflow for accidental release response.

Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents. This includes measures to prevent the buildup of electrostatic charge and ensuring storage away from incompatible materials.[7][8]

Caption: Key principles for the safe handling and storage of this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure. This includes using the substance in well-ventilated areas and wearing appropriate protective gear.[8][13][14]

| Control Type | Recommendation | Source(s) |